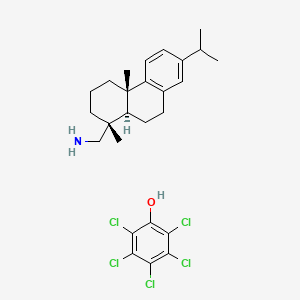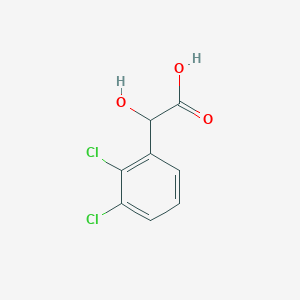
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Descripción general
Descripción
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H11BrN2S and its molecular weight is 331.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine and its derivatives have been the focus of various studies, primarily centered around their synthesis and characterization. Safaei‐Ghomi et al. (2012) reported a method involving a three-component reaction between a primary amine, carbon disulfide, and bromoacetophenone, yielding novel 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. This method represents a rapid and unprecedented route to such molecules, which are noted for their biological specifications (Safaei‐Ghomi et al., 2012). Additionally, Nadaf et al. (2019) detailed the synthesis of N-(4-chlorophenyl)-N-propyl-4-(4-bromophenyl)thiazol-2-amine and its analogs, revealing their structural characteristics through various analytical techniques, and exploring their intermolecular interactions via Hirshfeld surface analysis (Nadaf et al., 2019).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to evaluate the corrosion inhibition performance of certain thiazole derivatives, including 2-amino-4-(4-bromophenyl)-thiazole, on iron metal. Their findings suggest that these derivatives show promise as corrosion inhibitors, with their theoretical data aligning well with experimental results (Kaya et al., 2016).
Catalytic Applications
Shahbazi-Alavi et al. (2019) highlighted the use of crosslinked sulfonated polyacrylamide attached to nano-Fe3O4 as a superior catalyst for synthesizing 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. This method provides an atom-economical, straightforward synthetic route, demonstrating the potential of incorporating these thiazole derivatives into catalytic processes (Shahbazi-Alavi et al., 2019).
Antibacterial and Antimicrobial Properties
The derivatives of this compound have been studied for their antibacterial and antimicrobial properties. Kubba et al. (2018) synthesized derivatives and screened them for in vitro antimicrobial activity, revealing that some derivatives exhibit moderate antibacterial activity against certain bacteria and high antifungal activity against specific fungal strains (Kubba et al., 2018).
Anticancer Properties
Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives and evaluated their anticancer activity against various human cancer cell lines. They reported that all compounds demonstrated good to moderate activity, underscoring the potential of these derivatives in anticancer applications (Yakantham et al., 2019).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEYNFJNIBSAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350444 | |
| Record name | 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42056-77-9 | |
| Record name | 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenesulfonoyl chloride](/img/structure/B3032660.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide](/img/structure/B3032661.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3032663.png)





![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)



![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)
